2-(2-Nitrophenyl)propan-2-ol

Description

Contextualization within Nitroaromatic and Tertiary Alcohol Chemistry

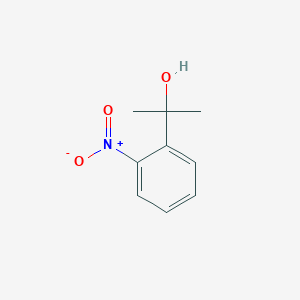

2-(2-Nitrophenyl)propan-2-ol, with the chemical formula C9H11NO3, occupies a unique space in the landscape of organic chemistry. researchgate.net It is structurally characterized by a tertiary alcohol group attached to a propane (B168953) chain, which is in turn bonded to a benzene (B151609) ring bearing a nitro group at the ortho position. This arrangement of functional groups imparts a distinct set of properties to the molecule.

Nitroaromatic compounds are a class of organic molecules that feature one or more nitro functional groups (-NO2) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring and any attached side chains. uni-konstanz.denih.gov This electronic effect can impact the reactivity of other functional groups within the molecule.

Tertiary alcohols are characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This structural feature often leads to steric hindrance, which can affect the reactivity of the hydroxyl group. Unlike primary and secondary alcohols, tertiary alcohols are generally resistant to oxidation under standard conditions.

The combination of these two functionalities in this compound results in a molecule with a specific reactivity profile. The electron-withdrawing nature of the nitro group can influence the acidity of the tertiary alcohol and the reactivity of the aromatic ring, while the tertiary nature of the alcohol dictates its behavior in many chemical transformations.

Significance as a Synthetic Intermediate and Precursor in Organic Synthesis

The primary significance of this compound in chemical research lies in its role as a precursor to the photolabile protecting group, 2-(2-nitrophenyl)propoxycarbonyl (NPPOC). biosyn.comnih.gov Photolabile protecting groups (PPGs), also known as photocages, are moieties that can be removed from a molecule upon irradiation with light, often in the UV range. rsc.orgresearchgate.net This property allows for the precise spatial and temporal control over the release of a protected functional group, a powerful tool in various scientific disciplines.

The synthesis of the NPPOC protecting group typically involves the conversion of this compound into 2-(2-nitrophenyl)propyl chloroformate (NPPOC-Cl). researchgate.net This is often achieved by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent. The resulting NPPOC-Cl can then be used to protect a variety of functional groups, including hydroxyls and amines, by forming a carbonate or carbamate (B1207046) linkage, respectively. researchgate.net

The utility of the NPPOC group is particularly evident in the fields of peptide synthesis and the fabrication of high-density DNA and peptide microarrays. biosyn.comchemicalbook.comresearchgate.net In these applications, the ability to selectively deprotect specific sites on a solid support using light allows for the stepwise and spatially controlled synthesis of complex biopolymers. researchgate.netresearchgate.net The NPPOC group offers advantages such as relatively high photolysis quantum yield and the generation of byproducts that are generally inactive, which is beneficial in sensitive biological systems. biosyn.com

The general synthetic route to this compound itself is not widely detailed in dedicated literature but can be reliably inferred from standard organic chemistry principles. A common and effective method is the Grignard reaction. This would involve the reaction of a methylmagnesium halide (such as methylmagnesium bromide) with 2'-nitroacetophenone (B117912). nih.gov The synthesis of 2'-nitroacetophenone can be achieved through the nitration of acetophenone. nih.gov

Overview of Current Research Trajectories and Future Directions

Current research involving this compound and its derivatives is largely focused on the continued development and refinement of photolabile protecting groups. Efforts are being made to enhance the properties of the NPPOC group and other PPGs to meet the demands of increasingly sophisticated applications in chemical biology and materials science.

One major research trajectory is the development of PPGs that can be cleaved with longer wavelength light (e.g., visible or near-infrared). rsc.orgnih.gov This is highly desirable for biological applications as longer wavelengths are less damaging to cells and can penetrate deeper into tissues. Research in this area includes modifying the chromophore of the NPPOC group or developing sensitization strategies to shift its absorption maximum. nih.gov For instance, intramolecular sensitization with a covalently linked thioxanthone has been shown to significantly enhance the light sensitivity of the NPPOC group, even at wavelengths where the parent compound is practically non-absorbent.

Another area of active investigation is the improvement of the photodeprotection efficiency and the cleanliness of the cleavage reaction. Researchers are exploring derivatives of the NPPOC group, such as the thiophenyl-2-(2-nitrophenyl)-propoxycarbonyl (SPh-NPPOC) group, which exhibits both a higher quantum yield for photodeprotection and a much higher absorptivity, leading to significantly reduced synthesis times for DNA microarrays. chemicalbook.com

The future of research in this area points towards the creation of "smarter" photoremovable protecting groups with tailored properties for specific applications. This includes the development of PPGs for in vivo applications, which requires high water solubility, stability in biological media, and low toxicity of both the caged compound and the photoproducts. rsc.orgresearchgate.net Furthermore, the unique properties of nitroaromatic compounds are being explored for the development of new functional materials, and the principles learned from the photochemistry of the NPPOC group could be applied to the design of light-responsive polymers and surfaces. The continued exploration of the rich photochemistry of the 2-nitrophenylpropyl scaffold promises to yield new tools for controlling chemical and biological processes with light.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C9H11NO3 | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| Molecular Weight | 181.19 g/mol | researchgate.net |

| CAS Number | 100476-16-2 |

Table 2: Key Synthetic Transformations Involving this compound

| Reaction | Reactants | Product | Significance |

| Synthesis of the Parent Alcohol | 2'-Nitroacetophenone, Methylmagnesium bromide | This compound | Provides the core structure for the NPPOC protecting group. nih.gov |

| Formation of NPPOC-Cl | This compound, Phosgene (or equivalent) | 2-(2-nitrophenyl)propyl chloroformate (NPPOC-Cl) | Creates the activated form of the protecting group for reaction with functional groups. researchgate.net |

| Protection of a Hydroxyl Group | NPPOC-Cl, A hydroxyl-containing molecule (R-OH) | NPPOC-protected alcohol (R-O-CO-O-NPP) | Forms a photolabile carbonate linkage. researchgate.net |

| Protection of an Amine Group | NPPOC-Cl, An amine-containing molecule (R-NH2) | NPPOC-protected amine (R-NH-CO-O-NPP) | Forms a photolabile carbamate linkage. researchgate.net |

| Photodeprotection | NPPOC-protected molecule, UV light (e.g., 365 nm) | Deprotected molecule, 2-(2-Nitrophenyl)propene, CO2 | Releases the protected functional group with spatial and temporal control. biosyn.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(2,11)7-5-3-4-6-8(7)10(12)13/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDHLPJVULDYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-(2-Nitrophenyl)propan-2-ol

The synthesis of this compound can be approached through several strategic pathways, including the reduction of a corresponding ketone, hydration of an alkene, or by building the carbon skeleton and introducing the nitro group.

Standard hydride reagents are generally not suitable for the reduction of nitro groups. In contrast, catalytic hydrogenation is a powerful method but often reduces both the nitro group and the ketone. nih.gov The selective reduction of the ketone in the presence of a nitro group would require carefully controlled conditions or specialized reagents.

| Reagent | Target Functional Group | Potential Outcome on Nitroaryl Ketone |

| Sodium Borohydride (NaBH₄) | Ketone | Selective reduction of the ketone to an alcohol is expected. |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone / Nitro | Reduction of the ketone is likely; may also reduce the nitro group, often to an azo compound. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ketone / Nitro | Non-selective; typically reduces both the ketone and the nitro group (to an amine). nih.gov |

| Iron (Fe) or Tin (Sn) in Acid | Nitro | Primarily reduces the nitro group to an amine, leaving the ketone intact. |

The acid-catalyzed hydration of an alkene provides a regioselective route to alcohols. In a reaction analogous to the target synthesis, the hydration of 2-phenylpropene with water in the presence of a strong acid catalyst (e.g., H₂SO₄) proceeds via an electrophilic addition mechanism. cloudfront.netbyjus.com The reaction follows Markovnikov's rule, where the initial protonation of the alkene double bond forms the most stable carbocation intermediate. wikipedia.org For 2-phenylpropene, this results in a stable tertiary benzylic carbocation, which is then attacked by water to yield 2-phenyl-2-propanol (B165765). cloudfront.net

By extension, the acid-catalyzed hydration of 2-(2-nitrophenyl)propene is a viable pathway to this compound. The mechanism would similarly involve the formation of a tertiary benzylic carbocation, directing the hydroxyl group to the more substituted carbon. The presence of the electron-withdrawing nitro group would likely decrease the rate of reaction by destabilizing the carbocation intermediate, but the regiochemical outcome would remain the same.

| Starting Alkene | Product | Key Intermediate |

| 2-Phenylpropene | 2-Phenylpropan-2-ol | Tertiary benzylic carbocation |

| 2-(2-Nitrophenyl)propene | This compound | Tertiary benzylic carbocation (destabilized by NO₂) |

Alternative strategies involve constructing the parent alcohol, 2-phenylpropan-2-ol, followed by nitration, or building the molecule through a carbon-carbon bond-forming reaction.

Nitration of 2-Phenylpropan-2-ol: The direct nitration of 2-phenylpropan-2-ol is a plausible route. The starting alcohol can be readily synthesized via a Grignard reaction between phenylmagnesium bromide and acetone. sciepub.com Subsequent electrophilic aromatic substitution using a nitrating mixture (typically nitric acid and sulfuric acid) would introduce a nitro group onto the aromatic ring. The isopropyl alcohol substituent is an activating, ortho-, para-directing group. Therefore, this reaction is expected to yield a mixture of regioisomers: the desired this compound (ortho product) and 2-(4-nitrophenyl)propan-2-ol (para product). researchgate.net Studies on the nitration of the structurally similar compound cumene (B47948) show a preference for the para-substituted product due to the steric hindrance of the isopropyl group. researchgate.netijcrt.orgorganic-chemistry.org

Grignard Reaction Strategy: A more direct, though technically challenging, approach involves the reaction of a Grignard reagent derived from a nitroaryl halide with a ketone. While Grignard reagents are typically incompatible with the acidic protons of nitro groups, specialized methods have been developed. For instance, nitro-substituted aryl magnesium halides can be prepared via an iodine-magnesium exchange reaction at low temperatures (e.g., below -40 °C), where they exhibit sufficient stability. nih.gov Therefore, reacting the Grignard reagent formed from 1-iodo-2-nitrobenzene with acetone could provide a direct route to this compound. nih.govstudy.comsigmaaldrich.com

Derivatization and Functionalization Strategies of this compound

The primary chemical utility of this compound lies in its role as a precursor to photolabile protecting groups, which requires the functionalization of its hydroxyl group.

The tertiary hydroxyl group of this compound can be functionalized to create a variety of derivatives. A prominent application is its incorporation into more complex molecules, such as protected nucleosides used in the synthesis of oligonucleotide biochips. ijcrt.org In these syntheses, the alcohol is first converted to an activated form (see section 2.2.2) and then reacted with a hydroxyl or amino group on a target molecule, such as a deoxyguanosine or deoxyadenosine derivative. ijcrt.org This process attaches the 2-(2-nitrophenyl)propoxycarbonyl group to the target, leveraging its photolabile properties for subsequent deprotection steps in microarray fabrication. researchgate.netijcrt.org

The most significant derivatization of this compound is its conversion to 2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl). This activated derivative is a key reagent for introducing the NPPOC photolabile protecting group onto amino acids and nucleosides for applications in solid-phase peptide and oligonucleotide synthesis. wikipedia.org

The synthesis of NPPOC-Cl is achieved by reacting this compound with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene, in an anhydrous solvent like tetrahydrofuran (THF) at reduced temperatures. wikipedia.org The resulting chloroformate is highly reactive and can be used to protect amine functionalities on various building blocks for photolithographic synthesis. wikipedia.org The NPPOC group is valued for being stable under standard synthesis conditions but readily cleaved by UV light, allowing for precise spatial and temporal control of deprotection. ijcrt.orgwikipedia.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Phosgene (20% in toluene) | Anhydrous THF | 0 °C, 3 h | 2-(2-Nitrophenyl)propoxycarbonyl chloride |

Advanced Catalytic Transformations and Reaction Conditions

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-(2-aminophenyl)propan-2-ol. This product is a valuable intermediate in the synthesis of various heterocyclic compounds and other fine chemicals. Catalytic hydrogenation is a widely employed and efficient method for this conversion. encyclopedia.pub

A variety of catalyst systems are effective for the hydrogenation of aromatic nitro compounds. Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation. encyclopedia.pub The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol (B129727). Raney nickel is another effective catalyst for nitro group reduction and is often preferred when the substrate contains functionalities that are sensitive to hydrogenolysis, such as halogens. encyclopedia.pub

Other metals, including platinum, rhodium, and ruthenium, also exhibit catalytic activity for the hydrogenation of nitroarenes. sciencemadness.org The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. For instance, a palladium/graphene nanocomposite has been reported to show high activity and stability in the hydrogenation of nitrophenols and nitrotoluenes. nih.gov

Metal-free reduction methods have also been developed, offering alternatives to traditional catalytic hydrogenation. Systems such as iron powder in acidic media or sodium sulfide can be employed for the reduction of nitro groups. encyclopedia.pub These methods can be advantageous when other reducible functional groups are present in the molecule.

The general reaction for the catalytic hydrogenation of this compound is depicted below:

Reaction Scheme: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Product |

| This compound | H₂, Pd/C (or other suitable catalyst) | 2-(2-Aminophenyl)propan-2-ol |

It is important to control the reaction conditions during catalytic hydrogenation, as unstable hydroxylamine intermediates can sometimes form, which may lead to uncontrolled exotherms. niscpr.res.in

The tertiary benzylic alcohol structure of this compound makes it susceptible to oxidative cleavage reactions, which involve the breaking of carbon-carbon bonds. Unlike primary and secondary alcohols, tertiary alcohols cannot be directly oxidized to aldehydes or ketones without C-C bond cleavage. Under strong oxidative conditions, this compound would likely fragment. For the analogous compound, 2-phenyl-2-propanol, oxidation products such as acetophenone and benzoic acid have been reported, indicating the cleavage of the C(aryl)-C(propanol) bond and the C-C bonds within the side chain.

Recent research has focused on the development of catalytic systems for the selective functionalization of the C(aryl)–C(OH) bond in aryl alcohols, which presents a significant synthetic challenge. Transition metal catalysis has emerged as a promising strategy for the activation and subsequent transformation of this bond. For example, copper-based catalysts have been shown to facilitate the transformation of aryl alcohols into arenes, thioethers, and arylated benzoxazoles through C(aryl)−C(OH) bond activation.

Palladium catalysis has also been explored for the dual functionalization of tertiary alcohols. A Pd-catalyzed migratory fluoroarylation reaction has been reported to convert tertiary alcohols into α-fluorinated tertiary alkyl ethers, involving a 1,2-aryl/Pd(IV) dyotropic rearrangement along the C-O bond. sciencemadness.org While these advanced methods have not been specifically reported for this compound, they represent the current direction of research in the functionalization of tertiary benzylic alcohols.

Oxidative dearomatization of phenols bearing tertiary alcohol side chains is another area of interest, leading to the formation of complex cyclic structures. encyclopedia.pub These reactions are often initiated by hypervalent iodine reagents or enzymatic systems and proceed through quinone-type intermediates. wikipedia.orgacs.org

The following table summarizes potential outcomes of oxidative reactions on this compound based on analogous systems:

Table: Potential Products of Oxidative Reactions of this compound

| Reaction Type | Potential Products |

| Harsh Oxidation | 2-Nitroacetophenone, 2-Nitrobenzoic acid |

| C(aryl)–C(OH) Functionalization (with appropriate catalyst and reagents) | 2-Nitrocumene, Thioether derivatives, Arylated derivatives |

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that provides a route to β-nitro alcohols. sciencemadness.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. sciencemadness.org While this compound is not a direct product of a standard Henry reaction, this reaction is highly relevant for the synthesis of related β-nitro alcohols using 2-nitrobenzaldehyde as a starting material.

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. sciencemadness.org This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the final β-nitro alcohol product. sciencemadness.org

The reaction of 2-nitrobenzaldehyde with a nitroalkane, such as nitromethane or nitroethane, in the presence of a base would yield the corresponding β-nitro alcohol. For example, the reaction with nitromethane would produce 1-(2-nitrophenyl)-2-nitroethanol.

Reaction Scheme: Henry Reaction with 2-Nitrobenzaldehyde

| Aldehyde | Nitroalkane | Product |

| 2-Nitrobenzaldehyde | Nitromethane | 1-(2-Nitrophenyl)-2-nitroethanol |

| 2-Nitrobenzaldehyde | Nitroethane | 1-(2-Nitrophenyl)-2-nitropropan-1-ol |

Significant advancements have been made in the development of catalytic asymmetric Henry reactions, which allow for the stereoselective synthesis of β-nitro alcohols. rsc.orgmdpi.com Chiral metal complexes, particularly those of copper, have been shown to be effective catalysts for enantioselective and diastereoselective Henry reactions. rsc.orgmdpi.com For instance, an in-situ generated catalyst system of a chiral thiophene-2,5-bis(β-amino alcohol) ligand and Cu(OAc)₂·H₂O has been successfully used for the asymmetric Henry reaction of 2-nitrobenzaldehyde with nitromethane, affording the chiral nitroaldol product in high yield and enantiomeric excess. mdpi.com

These β-nitro alcohols are versatile synthetic intermediates that can be converted into a variety of other functional groups. For example, the nitro group can be reduced to an amine, and the hydroxyl group can be oxidized or eliminated, providing access to a wide range of valuable compounds.

Reaction Mechanisms and Pathways

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. These transformations often proceed through several reactive intermediates and can sometimes involve complex rearrangements.

The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion can be achieved through numerous methods, each with its own mechanistic nuances. The primary product of the reduction of 2-(2-Nitrophenyl)propan-2-ol is 2-(2-Aminophenyl)propan-2-ol.

Common pathways for this reduction include:

Catalytic Hydrogenation : This is a widely used method for nitro group reduction. wikipedia.org The reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The mechanism involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common systems include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

Other Reducing Agents : Reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also effectively reduce aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride, for example, provides a mild method for this conversion. commonorganicchemistry.com It is important to note that some metal hydrides, such as lithium aluminum hydride (LiAlH₄), which are effective for reducing aliphatic nitro compounds, tend to reduce aromatic nitro compounds to azo compounds rather than amines. commonorganicchemistry.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Characteristics |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Effective alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Acidic | Mild method, often tolerant of other reducible functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Acidic or neutral | Provides a mild reduction pathway. wikipedia.orgcommonorganicchemistry.com |

| Na₂S | Basic or neutral | Useful when acidic or hydrogenation conditions are not compatible. commonorganicchemistry.com |

The reduction of a nitro group to an amine does not occur in a single step but proceeds through a series of well-defined intermediates. The typical reduction pathway for an aryl nitro compound involves the sequential formation of a nitroso compound and then a hydroxylamine, which is subsequently reduced to the final amine. acs.org

The general pathway is as follows:

Ar-NO₂ (Nitroarene) → Ar-N=O (Nitrosoarene) → Ar-NHOH (Arylhydroxylamine) → Ar-NH₂ (Aniline)

In the context of this compound, these intermediates would be 2-(2-nitrosophenyl)propan-2-ol and 2-(2-(hydroxyamino)phenyl)propan-2-ol. The formation of N,N'-diarylhydrazine can also occur, particularly when using excess zinc metal. wikipedia.org The specific reaction conditions can be tuned to isolate these intermediates. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride is a known method for preparing aryl hydroxylamines from aryl nitro compounds. wikipedia.org

Compounds with a nitro group positioned ortho to a substituent, such as in this compound, can undergo non-photochemical rearrangements. psu.edursc.org These reactions often involve intramolecular condensations and redox processes between the nitro group and the adjacent side chain. psu.eduresearchgate.net

One notable example is the conversion of 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde, which occurs under non-photochemical conditions. psu.edursc.orgresearchgate.net This type of transformation highlights the potential for the oxygen atoms of the nitro group to act as internal oxidants. For this compound, a plausible rearrangement could be initiated by the activation of the benzylic alcohol. While direct evidence for this specific molecule is limited, the general mechanism for related o-nitrobenzyl compounds involves the formation of an intermediate that facilitates an internal redox reaction, leading to a rearranged product, often a nitroso derivative. psu.edu

Mechanistic Investigations of Hydroxyl Group Reactivity

The tertiary alcohol functionality of this compound exhibits its own characteristic reactivity, primarily through nucleophilic substitution and oxidation reactions.

The hydroxyl group of an alcohol is a poor leaving group. odinity.com For a nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. This is typically achieved by protonating the oxygen atom with a strong acid, forming an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule. libretexts.org

Because this compound is a tertiary alcohol, its substitution reactions are expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. odinity.comlibretexts.org This is a stepwise process:

Protonation : The hydroxyl group is protonated by a strong acid (e.g., HBr, HCl).

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, generating a stable tertiary carbocation at the benzylic position.

Nucleophilic Attack : A nucleophile (e.g., Br⁻, Cl⁻) attacks the electrophilic carbocation, forming the final substitution product.

The SN1 mechanism involves a planar carbocation intermediate, which allows the nucleophile to attack from either face. odinity.com

Table 2: Mechanistic Steps of SN1 Substitution of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group by an acid (HX). | Protonated alcohol (oxonium ion) |

| 2 | Loss of water as a leaving group. | Tertiary carbocation |

| 3 | Attack of the nucleophile (X⁻) on the carbocation. | 2-(2-Nitrophenyl)-2-halopropane |

The oxidation of tertiary alcohols is generally difficult under standard conditions because it requires the cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbon bearing the hydroxyl group. However, under forcing conditions with strong oxidizing agents, oxidation can occur.

For a related compound, 2-(4-nitrophenyl)propan-2-ol, oxidation to form the corresponding ketone has been described using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Applying this to this compound, the expected product would be 2-(2-nitrophenyl)propan-2-one (more commonly known as 2'-nitroacetophenone). Another relevant study shows the oxidation of cumene (B47948) (isopropylbenzene) to 2-phenyl-2-propanol (B165765) and subsequently to acetophenone. researchgate.net This suggests that cleavage and further oxidation are possible. The reaction likely proceeds through a complex mechanism involving radical intermediates or oxidative cleavage of the C-C bond adjacent to the alcohol.

Table 3: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Expected Product | General Conditions |

| Potassium Permanganate (KMnO₄) | 2'-Nitroacetophenone (B117912) | Strong oxidizing conditions, often with heat. |

| Chromium Trioxide (CrO₃) | 2'-Nitroacetophenone | Often used in acidic media (e.g., Jones oxidation). |

Intramolecular Electronic and Steric Effects on Reactivity

The reactivity of this compound in acid-catalyzed dehydration is significantly influenced by the electronic and steric effects originating from the ortho-nitro group on the phenyl ring.

The nitro group (-NO₂) is a strong electron-withdrawing group . ijrti.org This property arises from both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect (delocalization of the pi electrons of the benzene (B151609) ring onto the nitro group). quora.com In the context of the dehydration reaction, this has a profound impact on the stability of the key intermediate, the tertiary carbocation.

The electron-withdrawing nature of the nitro group deactivates the benzene ring, particularly at the ortho and para positions, by reducing the electron density. quora.com When the carbocation is formed at the tertiary carbon, the adjacent phenyl ring would ideally participate in stabilizing the positive charge through resonance. However, the presence of the strongly deactivating nitro group at the ortho position significantly diminishes this stabilizing effect. In fact, it actively destabilizes the carbocation by pulling electron density away from the already electron-deficient center. This destabilization of the carbocation intermediate would be expected to increase the activation energy for the dehydration reaction, thereby making the reaction slower compared to a non-nitrated analogue like 2-phenylpropan-2-ol.

Steric effects also play a crucial role, primarily due to the presence of the bulky nitro group at the ortho position. ijrti.org This steric hindrance can affect the reaction in several ways. Firstly, it can impede the approach of the acid catalyst to the hydroxyl group for the initial protonation step, although this effect is likely to be minor.

More significantly, the steric bulk of the ortho-nitro group can influence the conformation of the molecule and the subsequent elimination step. The planarity of the carbocation intermediate might be distorted, affecting the overlap of orbitals and thus its stability. Furthermore, steric hindrance can influence the regioselectivity of the deprotonation step, potentially favoring the formation of one alkene isomer over another.

A study on the reactivity of ortho-substituted phenacyl bromides showed a decrease in reaction rates with increasing steric bulk of the ortho substituent. nih.gov This suggests that ortho-substitution can create rotational barriers and repulsive interactions that hinder reactivity. nih.gov While this study focused on a nucleophilic substitution reaction, the principle of steric hindrance reducing reactivity is applicable to the formation of the carbocation in the E1 dehydration of this compound.

| Factor | Effect on Dehydration Reactivity | Rationale |

| Electronic Effect of ortho-Nitro Group | Decreases reactivity | The strong electron-withdrawing nature of the nitro group destabilizes the tertiary carbocation intermediate, increasing the activation energy of the reaction. ijrti.orgquora.com |

| Steric Effect of ortho-Nitro Group | Decreases reactivity | The bulky nitro group can hinder the formation of a stable planar carbocation and may create steric strain in the transition state, leading to a higher activation energy. nih.gov |

Photochemistry and Photoreactivity of 2 2 Nitrophenyl Propan 2 Ol and Its Derivatives

Photolabile Protecting Group (PPG) Applications

Photolabile protecting groups (PPGs) are instrumental in various chemical and biological applications, allowing for the controlled release of a protected functional group upon exposure to light. The derivatives of 2-(2-nitrophenyl)propan-2-ol have proven to be particularly effective in this capacity.

The 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Group as a Photolabile Entity

The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, a key derivative of this compound, has been established as a highly efficient photolabile protecting group. google.comresearchgate.net It is particularly valued for protecting amino groups in amino acids. google.comresearchgate.net A significant advantage of the NPPOC group is its rapid cleavage under UV light, which is approximately twice as fast as the commonly used o-nitroveratryloxycarbonyl (NVOC) group. google.comresearchgate.net This enhanced cleavage rate is attributed to different underlying photochemical mechanisms. google.com Upon photolysis, the NPPOC group releases a nitrostyrene (B7858105) derivative, a potentially useful by-product for applications such as triggered free radical polymerization in self-healing materials. researchgate.net The versatility of the NPPOC group extends to the protection of various amines, including mono-functional primary amines, polyfunctional primary amines, and cyclic secondary amines. researchgate.net

Utility in Photolithographic Solid-Phase Peptide Synthesis (SPPS)

The rapid and clean deprotection of the NPPOC group makes it exceptionally well-suited for photolithographic solid-phase peptide synthesis (SPPS). google.comresearchgate.net This technique allows for the light-directed synthesis of high-density peptide arrays on solid surfaces like glass slides or chips. google.comnih.gov In this process, the NPPOC-protected amino acids serve as building blocks. google.com UV light is projected through a photomask or using a maskless system with digital micromirrors onto specific areas of the synthesis surface, removing the NPPOC group and enabling the coupling of the next amino acid in the sequence. researchgate.netnih.gov This precise spatial control facilitates the creation of complex peptide microarrays for various research and diagnostic purposes. google.comnih.gov

Applications in Oligonucleotide Biochip and Microarray Fabrication

The utility of the NPPOC group extends to the fabrication of oligonucleotide biochips and microarrays. nih.govgoogle.com In this context, NPPOC is used as a 5'-O-protecting group for phosphoramidite (B1245037) building blocks in the light-directed synthesis of DNA and RNA strands directly on a solid support. nih.govgoogle.com The high chemical yield and rapid deprotection rates of NPPOC chemistry allow for the synthesis of high-fidelity and long oligonucleotide probes, with lengths of up to 90 bases having been demonstrated. nih.gov This capability is crucial for creating high-density microarrays used in gene expression analysis and other genomic applications. nih.govsinica.edu.tw Furthermore, the development of derivatives like thiophenyl-NPPOC (SPhNPPOC) has led to even faster photolysis rates, significantly reducing the time required for microarray synthesis. researchgate.netsemanticscholar.org

Photoreaction Mechanisms and Kinetics

The efficiency of the NPPOC group as a photolabile protecting group is rooted in the fundamental photochemical processes of 2-nitrobenzyl compounds.

Intramolecular Hydrogen Abstraction and Primary Photoprocesses

The primary photochemical event for 2-nitrobenzyl compounds, including this compound, is an intramolecular hydrogen abstraction by the excited nitro group. cdnsciencepub.comresearchgate.net Upon absorption of UV light, the nitro group is promoted to an excited state (typically a triplet n,π* state) and abstracts a hydrogen atom from the benzylic position. cdnsciencepub.comacs.org This process leads to the formation of a biradical intermediate. cdnsciencepub.com Subsequent electronic and molecular rearrangements of this biradical initiate the cleavage of the protecting group from the substrate. mdpi.com In the case of NPPOC, this rearrangement leads to the formation of a nitrostyrene derivative as a side product. researchgate.netmdpi.com

Photoproduct Analysis and Yield Ratios

The analysis of the photoproducts formed upon irradiation of this compound and its derivatives is crucial for understanding the reaction mechanisms and for practical applications, such as in photolithographic DNA chip synthesis where high deprotection yields are essential. d-nb.info

Quantitative Determination of Photoproduct Distribution

High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify the various photoproducts. d-nb.info Upon irradiation, a mixture of products is typically observed, including the desired released substrate (in the case of a protecting group), the nitrostyrene derivative from β-elimination, and nitrosobenzene (B162901) derivatives from competing pathways. d-nb.info

For nucleosides caged with novel 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting groups containing an intramolecular sensitizer, the total yield of the released deprotected substrate has been reported to be between 52% and 92%. d-nb.info It is important to note that under specific conditions, such as those used for DNA chip synthesis, the yields can be optimized and may differ from those obtained in solution. d-nb.info For example, the yield of thymidine (B127349) release from NPPOC-protected thymidine has been reported to be as high as 98% on a chip. d-nb.info

The following table provides an example of the photoproduct distribution after irradiation of a thymidine derivative with a sensitized NPPOC protecting group in deaerated methanol (B129727).

| Retention Time (min) | Assignment | Observation | Reference |

| 20.8 | Nitroso product | Originates from the primary aci-nitro intermediate via a competing pathway to β-elimination. | d-nb.info |

| 23.8 | Styrene derivative | Formed from the β-elimination reaction; its concentration may decrease at longer irradiation times due to subsequent transformations. | d-nb.info |

Effects of Solvent Polarity, Basicity, and Acidity on Photoreactivity and Product Ratios

The solvent environment can significantly influence the photoreactivity of this compound and the distribution of its photoproducts. nih.gov Solvent properties such as polarity, viscosity, basicity, and acidity can affect the stability of the excited states and intermediates, as well as the rates of the competing reaction pathways. rsc.orgnsf.govnih.gov

Studies on related nitroaromatic compounds, such as nitrophenols, have shown that the solvent can alter photodegradation rates. rsc.orgnsf.gov For instance, the reactivity of 2,4-dinitrophenol (B41442) was found to be dramatically increased in 2-propanol compared to water. rsc.orgnsf.gov This has been attributed to strong interactions between the 2-propanol and the nitro group in the excited state. rsc.orgnsf.gov In general, polar solvents can stabilize polar intermediates, potentially favoring certain reaction pathways. nih.govacs.org For example, the rate of photolysis of riboflavin, another photosensitive molecule, was found to be linearly dependent on the solvent dielectric constant, indicating the involvement of a dipolar intermediate. nih.gov

The solvent can also influence the product distribution. In the case of sensitized NPPOC derivatives, the subsequent cleavage of the nitroso product can be dependent on the solvent. researchgate.net For example, in methanol, the cleavage of the nitroso product is known to occur. researchgate.net The presence of an acid or base can also alter the reaction course. For nitrophenols, the reactivity in 2-propanol was lower for the anionic (deprotonated) form. nsf.gov

The following table summarizes the observed effects of different solvents on the photoreactivity of related nitroaromatic compounds.

| Compound | Solvent 1 | Solvent 2 | Observation | Reference |

| 2,4-Dinitrophenol | Water | 2-Propanol | Dramatically increased reactivity in 2-propanol. | rsc.orgnsf.gov |

| 2-Nitrophenol (B165410) | Water | 2-Propanol | Similar quantum yields in both solvents. | rsc.org |

| 4-Nitrophenol | Water | 2-Propanol | Similar quantum yields in both solvents. | rsc.org |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block for Complex Organic Molecules

The most significant and well-documented application derived from the 2-(2-nitrophenyl)propan-2-ol scaffold is in the field of photolabile protecting groups (PPGs). The core structure, specifically the 2-(2-nitrophenyl)propyl group, is the foundation for protecting groups that can be cleaved with high efficiency using UV light.

Photolabile Protecting Groups (PPGs):

Derivatives of this compound, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, are instrumental in the synthesis of complex biomolecules like oligonucleotides and peptides. biosyn.com The NPPOC group can be attached to a functional group (like a hydroxyl on a ribose sugar) to "protect" it from reacting during a multi-step synthesis. biosyn.com Once the protection is no longer needed, it can be removed cleanly by irradiation with UV light, typically around 360 nm, without the need for harsh chemical reagents. biosyn.com This orthogonality allows for precise chemical manipulations with high spatial and temporal control. biosyn.com

The mechanism of photocleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. acs.org This intermediate rapidly rearranges to release the protected molecule, with the protecting group fragmenting into 2-nitrosoacetophenone. This process is highly efficient and the byproducts are typically non-reactive, which is crucial for sensitive applications like DNA microarray synthesis and solid-phase peptide synthesis (SPPS). biosyn.comrsc.org The 2-(2-nitrophenyl)propyl (Npp) group itself has been developed as a photolabile protecting group for carboxyl functions in the synthesis of cyclic peptides. rsc.org

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

While specific large-scale applications of this compound as a direct precursor to commercial specialty chemicals or agrochemicals are not extensively documented, its structure contains key functionalities that are valuable in these industries.

Precursor to Anilines: The nitrophenyl moiety is a well-established precursor to the corresponding aminophenyl (aniline) group. The reduction of the nitro group in this compound would yield 2-(2-aminophenyl)propan-2-ol. Ortho-substituted anilines are common starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and agrochemicals.

Steric and Electronic Influence: As an intermediate, the tertiary alcohol and the bulky ortho-nitro group can direct the outcome of subsequent chemical transformations through steric hindrance. Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

The analogous compound without the nitro group, 2-phenyl-2-propanol (B165765), serves as a key intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs, highlighting the utility of the core propan-2-ol phenyl structure in industrial synthesis. nbinno.comchemicalbook.com

Contributions to the Development of Functional Materials and Coatings

The photolabile nature of the 2-(2-nitrophenyl)propyl framework presents significant potential in the design of functional materials and smart coatings. By incorporating this moiety into a polymer backbone or as a pendant group, materials can be engineered to respond to light.

Potential Applications:

Photo-responsive Polymers: Polymers containing the this compound structure could be designed to degrade or change their properties upon UV irradiation. This could be used to create photo-degradable plastics or materials for photolithography, where light is used to pattern a surface.

Controlled Release Systems: The photolabile linkage could be used to tether molecules, such as dyes, fragrances, or biocides, to a surface or within a material matrix. Exposure to light would cleave the linkage and release the active substance on demand. For instance, a coating could be designed to release an antimicrobial agent when exposed to specific light conditions.

While these applications are largely theoretical for this specific compound, they are based on the well-established photochemistry of ortho-nitrobenzyl compounds, which are widely used to create photo-responsive materials. acs.org

Utility in Biochemical Studies and Enzyme-Substrate Analog Design

The application of this compound in biochemical studies primarily revolves around its potential use in creating "caged" compounds and the importance of isomeric structure in enzyme interactions.

Caged Compounds: Building on its role as a photolabile protecting group, the 2-(2-nitrophenyl)propyl moiety can be used to "cage" biologically active molecules, rendering them temporarily inactive. biosyn.com For example, a caged ATP (adenosine triphosphate) can be introduced into a cell without triggering a response. A focused pulse of UV light can then be used to release the ATP at a specific time and location within the cell, allowing researchers to study cellular processes with high precision. biosyn.com The 2-(2-nitrophenyl)propyl group is one of the chromophores used for this purpose. acs.org

Enzyme-Substrate Interactions: There is no significant research indicating that this compound itself is a potent enzyme inhibitor. This is in stark contrast to its isomer, 2-(4-nitrophenyl)propan-2-ol , which has been studied as a competitive inhibitor of certain lipases. In the 4-nitro isomer, the hydroxyl group is thought to mimic the natural glycerol (B35011) substrate, allowing it to bind to the enzyme's active site. The lack of reported activity for the 2-nitro isomer underscores the critical importance of substituent placement in drug design and biochemical probe development. The steric bulk of the nitro group in the ortho position may prevent the molecule from fitting into the same enzyme active sites as the para isomer. The actions of many drugs and research tools are based on such precise enzyme inhibition mechanisms. nih.gov

Computational and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These calculations can predict molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For a molecule like 2-(2-nitrophenyl)propan-2-ol, DFT calculations would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as dipole moment and molecular orbital energies.

While direct DFT studies on this compound are scarce, research on related compounds provides a framework for what such an analysis would entail. For instance, DFT calculations have been used to map the potential energy surfaces for the photochemical reactions of 2-nitrobenzyl alcohols. nih.gov These studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger to obtain reliable results.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra. A TD-DFT investigation of this compound would predict its UV-Vis absorption bands, which are crucial for understanding its photochemical behavior. The nitro group in the ortho position is a well-known photoactive moiety, and TD-DFT can elucidate the nature of the electronic transitions involved in its photochemistry.

A computational study on a related compound, 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol, utilized DFT for its analysis, highlighting the utility of this method for understanding the electronic characteristics of similar structures. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Nitro Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization, frequency calculations |

| B3LYP | 6-311++G(d,p) | Higher accuracy electronic properties |

| M06-2X | 6-311+G(d,p) | Systems with non-covalent interactions |

| PBE0 | def2-TZVP | General purpose, good for thermochemistry |

This interactive table allows you to explore common DFT methods used for calculations on compounds structurally related to this compound.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the hydroxyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive.

From the FMO analysis, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |

This interactive table explains the key reactivity descriptors that can be calculated from the HOMO and LUMO energies obtained from DFT calculations.

Theoretical Analysis of Chemical Reactivity and Stability

Theoretical methods can predict how a molecule will interact with other chemical species and its inherent stability.

The sites of nucleophilic and electrophilic attack can be predicted by analyzing the distribution of electrostatic potential (ESP) on the molecular surface and by examining the local reactivity descriptors derived from Fukui functions.

For this compound:

Electrophilic Attack: An electrophile would likely attack the oxygen atom of the hydroxyl group or the carbon atoms of the phenyl ring, particularly those at the ortho and para positions relative to the alkyl substituent, due to their higher electron density.

Nucleophilic Attack: A nucleophile would be expected to attack the carbon atom attached to the nitro group and the nitrogen atom of the nitro group, as these are the most electron-deficient sites. The hydrogen atom of the hydroxyl group is also susceptible to attack by a strong base.

The presence of the propan-2-ol substituent and the nitro group introduces the possibility of different stable conformations for this compound. These conformations arise from the rotation around the C-C bond connecting the phenyl ring and the propanol (B110389) moiety, as well as the rotation of the hydroxyl group.

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical modeling is invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.

For this compound, a particularly interesting reaction to model would be its photochemical decomposition, a characteristic reaction of o-nitrobenzyl compounds. nih.gov Such a reaction is thought to proceed through an initial intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. Subsequent steps can lead to the formation of a nitroso compound.

Theoretical studies on the gas-phase elimination reactions of similar 2-hydroxyalkylbenzenes have been performed using methods like MP2 and B3LYP. researchgate.net These studies investigate competing reaction pathways, such as dehydration to form an alkene or rearrangement to form a ketone and an aromatic hydrocarbon. The calculations help to identify the transition state structures and the activation barriers for each pathway, thereby predicting the most likely reaction mechanism under specific conditions.

Solvation Models and Solvent Effects on Molecular Properties and Reactivity

The study of solvent effects is crucial for understanding and predicting the behavior of molecules in solution. For a polar molecule like this compound, the surrounding solvent can significantly influence its conformational stability, electronic properties, and reactivity. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvation models.

Implicit Solvation Models (Continuum Models): These models treat the solvent as a continuous, uniform medium characterized by its macroscopic properties, most notably the dielectric constant (ε). The solute is placed in a cavity within this continuum, and the interactions are calculated based on the polarization of the medium by the solute's charge distribution. This approach is computationally efficient and widely used to obtain a general understanding of solvent effects. Common implicit models include:

Polarizable Continuum Model (PCM): One of the most popular methods, PCM (and its variants like IEFPCM and C-PCM) creates a solute-shaped cavity and calculates the solvent reaction field based on the solute's electrostatic potential. rsc.orgescholarship.org

COSMO (Conductor-like Screening Model): This model approximates the dielectric continuum with a conducting medium, which simplifies the calculations and is particularly effective for high-polarity solvents.

SMx Models (e.g., SM6, SMD): These models are based on the generalized Born approximation and are extensively parameterized to reproduce experimental solvation free energies for a wide range of solutes and solvents. scispace.comacs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the detailed study of specific, short-range interactions like hydrogen bonding. While computationally expensive, this method is essential for understanding reactions where solvent molecules are directly involved in the mechanism or for systems where the local solvent structure is critical. rsc.org Hybrid models, which combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost. acs.org

Detailed Research Findings

Direct computational studies on the solvation of this compound are not extensively available in the public literature. However, significant insights can be drawn from studies on the structurally related compound, 2-nitrophenol (B165410) (2NP) . The primary difference is the substitution of a propan-2-ol group for a hydroxyl group, but the key features—an ortho-substituted nitrophenyl ring capable of intramolecular hydrogen bonding—are conserved.

Theoretical calculations show that solvent polarity plays a critical role in the stability and electronic properties of such molecules. The dipole moment, a measure of molecular polarity, is particularly sensitive to the solvent environment. As the dielectric constant of the solvent increases, the molecule's own dipole moment tends to increase due to the stabilizing interaction with the polarized solvent medium. This phenomenon is observed in computational studies of similar aromatic compounds. mwjscience.com

Further calculations using different implicit solvent models have provided specific values for solvation free energy, which represents the energy change when a molecule is transferred from the gas phase into a solvent. For 2-nitrophenol, the aqueous solvation free energy was calculated using the SM6 model. scispace.comacs.org Other studies have employed the Integral Equation Formalism variant of PCM (IEFPCM) to model the effects of water and methanol (B129727). escholarship.org

The following table summarizes computational data for the analogue compound, 2-nitrophenol, illustrating the influence of different solvents and computational models.

| Property | Solvent | Dielectric Constant (ε) | Computational Model | Calculated Value | Source |

|---|---|---|---|---|---|

| Aqueous Solvation Free Energy | Water | 78.39 | SM6 | -4.5 kcal/mol | scispace.comacs.org |

| Electronic Structure | Water | 78.39 | C-PCM | Minimal Effect | rsc.orgrsc.org |

| Electronic Structure | Methanol | 32.63 | IEFPCM | Model Applied | escholarship.org |

| Electronic Structure | 2-Propanol | 19.92 | C-PCM | Minimal Effect | rsc.orgrsc.org |

While the reactivity of 2-nitrophenol was found to be similar in water and 2-propanol, other, more polar nitroaromatics like 2,4-dinitrophenol (B41442) show significantly enhanced photoreactivity in 2-propanol. rsc.orgrsc.orgresearchgate.net This is attributed to strong, specific interactions between the alcohol solvent and a nitro group in the excited state. rsc.org This highlights that while general trends with solvent polarity are useful, specific interactions and the unique electronic structure of each compound are critical determinants of its behavior in solution.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of a newly synthesized compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their internal framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (specifically, ¹H and ¹³C).

For 2-(2-Nitrophenyl)propan-2-ol , the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the nitrophenyl ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.5-8.0 ppm) due to their varied electronic environments and spin-spin coupling. The two methyl groups, being chemically equivalent, would likely produce a single, sharp singlet in the upfield region (around δ 1.6 ppm), integrating to six protons. The hydroxyl (-OH) proton would give rise to a singlet whose chemical shift could vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see signals for the two equivalent methyl carbons, the tertiary carbinol carbon (C-OH), and the six distinct carbons of the aromatic ring. The carbon attached to the nitro group would be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and have not been experimentally verified from public data.)

| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.0 (m, 4H) | 120 - 150 |

| Methyl (-CH₃) | ~1.6 (s, 6H) | ~25 |

| Hydroxyl (-OH) | Variable (s, 1H) | - |

| Tertiary Carbon (-C-OH) | - | ~70 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns. For This compound (C₉H₁₁NO₃), the molecular weight is 181.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value of 181.

Key fragmentation pathways would likely involve the loss of a methyl group (CH₃•, mass = 15) to give a stable tertiary carbocation fragment at m/z 166. Another characteristic fragmentation could be the loss of a water molecule (H₂O, mass = 18) from the molecular ion, or the loss of the nitro group (NO₂•, mass = 46).

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Note: This table represents plausible fragments based on chemical principles, not published experimental data.)

| m/z Value | Plausible Fragment Identity | Fragment Lost |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺ (Molecular Ion) | - |

| 166 | [C₈H₈NO₃]⁺ | CH₃• |

| 164 | [C₉H₉NO₂]⁺ | OH• |

| 135 | [C₈H₉NO]⁺ | NO₂• |

UV-Visible spectroscopy probes the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in This compound would result in characteristic absorption bands in the UV region. Aromatic nitro compounds typically exhibit strong absorption due to π → π* and n → π* transitions. The exact position of the maximum absorbance (λ_max) would be influenced by the solvent polarity. This technique is particularly useful for quantifying the concentration of the compound in solution using the Beer-Lambert law and for monitoring its transformation during photochemical reactions, as the electronic structure, and thus the UV-Vis spectrum, would change upon reaction.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for both the analysis and purification of organic compounds. To analyze This compound , a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. A typical mobile phase could be a mixture of methanol (B129727) or acetonitrile (B52724) and water, possibly with a small amount of acid (like acetic or formic acid) to ensure sharp peak shapes. The compound would be detected by a UV detector set at one of its absorption maxima. By monitoring the disappearance of starting materials and the appearance of the product peak, HPLC is an invaluable tool for tracking the progress of a synthesis. It is also the gold standard for determining the final purity of the compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring reactions and identifying the components in a mixture. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), which is typically a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate).

Different components of the mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. For This compound , its polarity would cause it to have an intermediate retention factor (R_f) value. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be easily visualized under UV light.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Acetic acid |

| Formic acid |

| Hexane |

Advanced Separation Techniques for Complex Mixtures of Derivatives

The analysis of complex mixtures containing this compound and its derivatives necessitates high-resolution separation techniques capable of distinguishing between structurally similar molecules. Modern chromatography and electrophoresis methods offer the selectivity and efficiency required for this challenging task.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC), a powerful variant of capillary electrophoresis (CE), is particularly well-suited for the separation of both neutral and charged analytes, making it ideal for analyzing complex mixtures of nitrophenol derivatives. tue.nlnih.gov In MEKC, surfactants are added to the buffer solution above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. tue.nlnih.govscirp.orgscirp.org The separation is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. tue.nlnih.govscirp.org

The versatility of MEKC allows for the fine-tuning of selectivity by modifying the composition of the buffer, the type and concentration of the surfactant, and by adding organic modifiers or cyclodextrins. tue.nl For instance, the separation of phenol (B47542) derivatives can be achieved by leveraging their different affinities for the micellar phase. wikipedia.org While specific data on this compound is not extensively published, the principles of MEKC suggest its high potential for resolving complex mixtures of its derivatives, including positional isomers and related impurities. The technique's high efficiency, rapid analysis times, and low consumption of reagents and samples make it an attractive option for such applications. nih.govscirp.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional liquid chromatography for the analysis of various compounds, including nitroaromatics. wikipedia.orgdtic.mil SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which exhibits properties of both a liquid and a gas. wikipedia.orgdtic.mil This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency. nih.gov

SFC is particularly advantageous for the separation of thermally labile and non-volatile compounds. The technique has been successfully applied to the separation of a suite of munitions compounds, including various nitroaromatic compounds. dtic.mil The selectivity in SFC can be readily manipulated by altering the pressure, temperature, and the composition of the mobile phase, often with the addition of a polar co-solvent like methanol. nih.gov This adaptability makes SFC a powerful tool for resolving complex mixtures of this compound derivatives, which can vary in polarity.

Table 1: Supercritical Fluid Chromatography (SFC) Conditions for Separation of Nitroaromatic Compounds

| Parameter | Condition |

| Column | SB-Cyanopropyl-25 |

| Mobile Phase | Carbon Dioxide |

| Detection | Thermionic Detector (TID-2-H2/air) |

| Application | Separation of nitroaromatics, nitramines, and nitrate (B79036) esters |

This table is based on data for the general separation of nitroaromatics and illustrates a potential starting point for method development for this compound derivatives. dtic.mil

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For chiral molecules like this compound, which can exist as enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for their separation. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. researchgate.net

The development of a successful chiral separation method often involves screening various CSPs and mobile phase compositions. For benzyl (B1604629) alcohol derivatives, for example, N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phases have proven effective. scirp.org The separation of enantiomers is influenced by the substituents on both the analyte and the chiral selector. scirp.org Pre-column derivatization with an achiral agent can also be employed to enhance enantioselectivity. scirp.org

Table 2: Chiral HPLC Separation Data for Benzyl Alcohol Derivatives

| Derivative | Retention Factor (k1) | Retention Factor (k2) | Separation Factor (α) | Resolution (Rs) |

| 7a | 2.87 | 3.30 | 1.11 | 2.00 |

| 7b | 4.05 | 4.69 | 1.13 | 2.00 |

| 8a | 3.33 | 3.67 | 1.08 | 1.00 |

| 8b | 4.68 | 5.21 | 1.09 | 2.00 |

| 9a | 3.55 | 3.83 | 1.07 | 1.00 |

This table presents representative data for the chiral separation of derivatized benzyl alcohols, demonstrating the type of data obtained in such analyses. Specific data for this compound would require dedicated experimental work. researchgate.net

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) is a powerful technique for analyzing highly complex samples by combining two independent separation mechanisms. chromatographyonline.comchromatographyonline.com In 2D-LC, fractions from the first dimension of separation are transferred to a second, orthogonal column for further separation. This approach significantly increases peak capacity and resolution, enabling the separation of co-eluting compounds that would be unresolved in a single-dimensional separation. chromatographyonline.com

For the analysis of pharmaceutical impurities, 2D-LC can be invaluable. For instance, a reversed-phase separation in the first dimension could be coupled with a chiral separation in the second dimension to simultaneously analyze both achiral and chiral impurities in a single run. researchgate.net This approach is particularly relevant for complex mixtures containing this compound and its various derivatives, where isomers and stereoisomers may be present. chromatographyonline.com The use of 2D-LC can help in the comprehensive characterization of synthesis reaction mixtures and degradation products, ensuring the purity and quality of the target compound. researchgate.net

Q & A

Q. What advanced techniques resolve discrepancies in GC-MS data for trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.